molecular formula C17H23NO5S B2530344 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide CAS No. 1421512-64-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2530344
CAS No.: 1421512-64-2
M. Wt: 353.43
InChI Key: DTWRPELXUGEUSQ-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide (CAS 1421512-64-2) is a sulfonamide-based compound with a molecular formula of C17H23NO5S and a molecular weight of 353.43 g/mol . This chemical is part of a class of sulfonamides that have been identified in patent literature as modulators of voltage-gated sodium channels (NaV) . Such compounds are of significant interest in basic and translational neuroscience research for investigating the role of sodium channels in pain signaling pathways, including neuropathic pain and inflammatory pain states . By targeting sodium channels, this reagent provides a valuable tool for researchers studying neuronal excitability and cellular signaling mechanisms. It is supplied for laboratory research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-3-10-23-16-4-6-17(7-5-16)24(19,20)18(9-12-21-2)13-15-8-11-22-14-15/h4-8,11,14H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRPELXUGEUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-ylmethylamine and 4-propoxybenzenesulfonyl chloride. These reactants are combined under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.

  • Reduction: The sulfonamide group can be reduced to form the corresponding amine.

  • Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid

  • Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxyaniline

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Antibacterial Properties

The sulfonamide group is known for its antibacterial activity. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

In Vitro Studies : Laboratory tests have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Properties

Preliminary research indicates that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide may possess anticancer properties. It has been observed to suppress the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.

Cancer Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound induces apoptosis in malignant cells while sparing normal cells. This selective cytotoxicity indicates a favorable therapeutic index, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting its role as a potential treatment alternative.
  • Cancer Research : Investigations into the effects on non-small-cell lung carcinoma (NSCLC) revealed that the compound effectively reduced CSC populations, highlighting its potential in targeting resistant cancer cells.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the structural attributes and inferred physicochemical properties of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide with related sulfonamide derivatives:

Compound Name Core Structure R₁ Substituent R₂ Substituent Key Features Hypothesized Properties
This compound 4-propoxybenzenesulfonamide Furan-3-ylmethyl 2-methoxyethyl - Propoxy group enhances lipophilicity
- Furan introduces π-π interactions
Moderate solubility, high membrane permeability, potential antimicrobial activity
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methylbenzenesulfonamide 5-methyloxazol-3-yl Methylphenyl - Oxazole ring improves metabolic stability
- Methyl groups reduce polarity
High thermal stability, moderate solubility, confirmed antimicrobial activity
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-methoxyphenyl None - Methoxy group increases electron density
- Simpler structure
Lower lipophilicity, higher crystallinity, limited bioavailability
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Ethyl 2-methoxyphenyl - Ethyl group enhances steric bulk
- Methoxy improves solubility
Balanced solubility and permeability, moderate bioactivity

Key Observations :

  • Furan vs.
  • Propoxy vs. Methoxy/Alkyl Chains : The propoxy group in the target compound likely increases lipophilicity (higher logP) compared to methoxy or methyl substituents, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Methoxyethyl Side Chain : This group may improve solubility relative to purely hydrophobic substituents (e.g., ethyl or methyl), as seen in ’s compound .
Antimicrobial Activity

Sulfonamides such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit confirmed antimicrobial activity due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The target compound’s furan and propoxy groups may enhance its interaction with DHPS or other microbial targets, though this requires experimental validation.

Enzyme Inhibition and Selectivity

Compounds like N-(4-Methoxyphenyl)benzenesulfonamide () demonstrate that electron-donating groups (e.g., methoxy) can modulate enzyme-binding affinity. The target compound’s 2-methoxyethyl substituent could similarly influence selectivity for human versus bacterial enzymes, reducing off-target effects .

Therapeutic Potential

While the target compound lacks such complexity, its furan and methoxyethyl groups suggest possible applications in anti-inflammatory or anticancer contexts, pending further study.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H23NO5SC_{17}H_{23}NO_5S with a molecular weight of 353.4 g/mol. The compound features a furan ring, methoxyethyl group, and a propoxybenzene sulfonamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H23NO5S
Molecular Weight353.4 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Sulfonamide compounds are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exert similar effects, possibly through the inhibition of dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway. This inhibition can lead to reduced bacterial proliferation and may also exhibit anti-inflammatory properties.

Anti-inflammatory Effects

In addition to antimicrobial activity, sulfonamides are also explored for their anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory responses.

Case Studies and Research Findings

  • Study on Sulfonamide Derivatives : A study highlighted the effectiveness of various sulfonamide derivatives in inhibiting bacterial growth. While this compound was not specifically mentioned, the results indicate a promising avenue for further research into its antimicrobial properties .
  • Mechanistic Insights : Another study focused on the mechanism of action for similar compounds, demonstrating that structural modifications could enhance efficacy against specific bacterial targets . This suggests that further optimization of this compound could yield compounds with improved biological activity.
  • Toxicity Assessments : A related investigation into furan derivatives revealed potential toxicity concerns associated with certain structural features . Therefore, evaluating the safety profile of this compound is crucial for its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide, and how is structural integrity ensured?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and reductive amination. Critical steps require controlled temperatures (e.g., 0–60°C) and inert atmospheres to prevent side reactions like oxidation. Structural confirmation employs NMR (1H/13C, 2D-COSY/HSQC) to verify proton environments and sulfonamide linkages, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate melting points and polymorphic stability.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC to identify hydrolytic or oxidative degradation pathways .

Q. How does the compound’s solubility profile influence experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-formulation studies should optimize solvent systems using Hansen solubility parameters. For biological assays, co-solvents like PEG-400 (<10% v/v) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Employ a Design of Experiments (DoE) approach to evaluate variables:

  • Temperature : Higher temperatures (>80°C) risk furan ring decomposition.
  • Catalysts : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
  • Solvent Effects : Tetrahydrofuran (THF) enhances nucleophilicity in sulfonamide coupling steps.
    Statistical tools like ANOVA identify critical factors, while in situ FT-IR monitors reaction progression .

Q. How can contradictory biological activity data across assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Binding Assays : Surface plasmon resonance (SPR) to measure direct target affinity.
  • Cellular Assays : Use isogenic cell lines to control for off-target effects.
  • Structural Analogs : Compare activity of derivatives (e.g., replacing the furan with thiophene) to identify pharmacophore requirements .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using B3LYP/6-31G*) to rationalize nucleophilic/electrophilic regions.
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can stability under physiological conditions be systematically evaluated?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via LC-MS.
  • Metabolic Stability : Liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Q. What strategies enhance selectivity for specific biological targets?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to quantify off-target interactions.
  • Fragment-Based Design : Replace the methoxyethyl group with bulkier substituents (e.g., cyclopropane) to sterically block non-target binding .

Q. How can derivatives be rationally designed to improve pharmacokinetic properties?

  • SAR Studies : Modify the propoxy chain length (C3→C4) to balance lipophilicity and solubility.
  • Prodrug Approaches : Introduce ester groups on the sulfonamide for enhanced oral bioavailability.
  • Metabolic Shielding : Fluorinate the furan ring to block CYP-mediated oxidation .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).
  • Byproduct Control : Implement inline IR spectroscopy for real-time monitoring.
  • Safety : Assess thermal stability via DSC to prevent exothermic decomposition during large-batch reactions .

Q. How are complex NMR spectral overlaps resolved for this compound?

  • 2D Techniques : HSQC correlates 1H-13C couplings, while NOESY identifies spatial proximity between the furan and methoxyethyl groups.
  • Isotopic Labeling : Synthesize 15N-labeled sulfonamide to simplify nitrogen-coupled proton signals .

Q. What methodologies correlate in vitro activity with in vivo efficacy?

  • PK/PD Modeling : Measure plasma concentrations (LC-MS/MS) and link to pharmacodynamic endpoints (e.g., enzyme inhibition).
  • Tissue Distribution Studies : Whole-body autoradiography in rodents to assess compound accumulation in target organs .

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